
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst such as zinc dichloride and is carried out under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where an amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This action enhances cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Another member of the acridine family with similar structural features and applications.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in pharmacological studies.
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- stands out due to its specific substitution pattern, which may confer unique pharmacological properties and enhance its efficacy as an acetylcholinesterase inhibitor. Its structural modifications may also influence its interaction with biological targets, making it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
34811-15-9 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
7-methyl-N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C18H24N2/c1-12(2)11-19-18-14-6-4-5-7-16(14)20-17-9-8-13(3)10-15(17)18/h8-10,12H,4-7,11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
AAAJIKSEEYYMOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


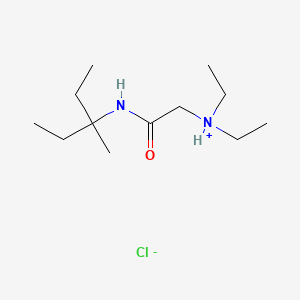

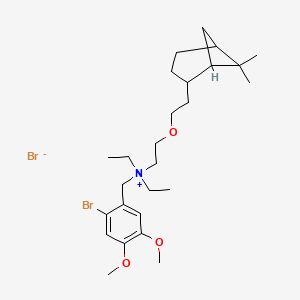
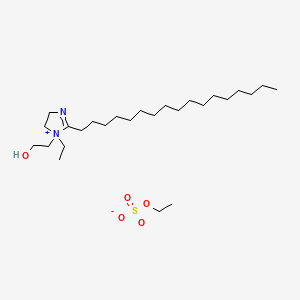
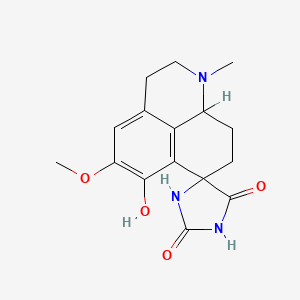

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
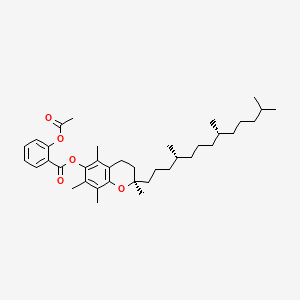
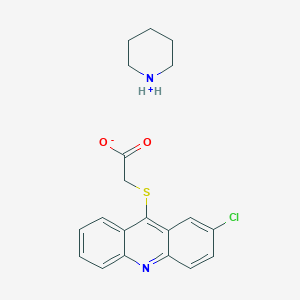

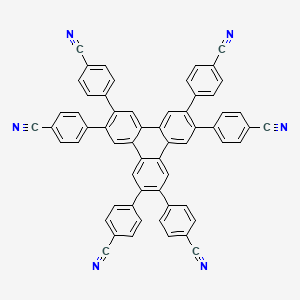

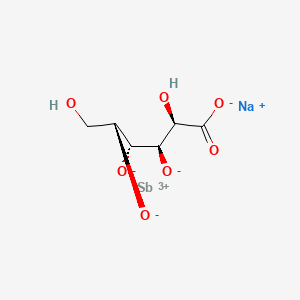
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
